molecular formula C15H12Cl2N4O6 B12794575 2,5-Dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine N-oxide

2,5-Dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine N-oxide

Cat. No.: B12794575
M. Wt: 415.2 g/mol
InChI Key: KUKDFXUWVOYGBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of opicapone involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production of opicapone typically involves the following steps:

Chemical Reactions Analysis

Opicapone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of opicapone .

Scientific Research Applications

Opicapone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Comparison with Similar Compounds

Opicapone is compared with other COMT inhibitors such as entacapone and tolcapone:

Opicapone’s uniqueness lies in its potent and selective inhibition of COMT, its long duration of action, and its favorable safety profile compared to other COMT inhibitors .

Properties

Molecular Formula

C15H12Cl2N4O6

Molecular Weight

415.2 g/mol

IUPAC Name

5-[3-(2,5-dichloro-1-hydroxy-4,6-dimethylpyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrosobenzene-1,2-diol;hydroxide

InChI

InChI=1S/C15H10Cl2N4O5.H2O/c1-5-10(13(17)21(25)6(2)11(5)16)14-18-15(26-20-14)7-3-8(19-24)12(23)9(22)4-7;/h3-4H,1-2H3,(H2-,18,19,20,22,23,24,25);1H2

InChI Key

KUKDFXUWVOYGBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)O)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)N=O.[OH-]

Origin of Product

United States

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